molecular formula C8H14O5 B1600955 (3aR,7S,7aS)-2,2-二甲基-4,6,7,7a-四氢-3aH-[1,3]二噁唑[4,5-c]吡喃-6,7-二醇 CAS No. 40031-36-5

(3aR,7S,7aS)-2,2-二甲基-4,6,7,7a-四氢-3aH-[1,3]二噁唑[4,5-c]吡喃-6,7-二醇

货号 B1600955
CAS 编号: 40031-36-5
分子量: 190.19 g/mol
InChI 键: QLLJIUXYLBUIOG-JFRCYRBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticonvulsant Agent Development

The structure of this compound suggests potential utility in the development of anticonvulsant agents. Research indicates that derivatives of the [1,3]dioxolo[4,5-c]pyran moiety can be synthesized and evaluated for seizure-preventing properties . These compounds could be used to create new medications for epilepsy, a neurological disorder characterized by recurrent seizures.

Neurotherapeutic Agent Synthesis

The compound’s framework can be incorporated into synthetic strategies for neurotherapeutic agents. Molecular dynamic simulations with related structures have shown good thermodynamic behavior and stable interactions with the GABA A receptor, which is crucial in neurology .

Organic Synthesis Methodology

This compound can serve as a key intermediate in organic synthesis, particularly in one-pot, multi-component reactions. Such methodologies are valuable for constructing complex molecules efficiently and with high yield, which is essential in pharmaceutical chemistry .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol involves the protection of a diol followed by a cyclization reaction to form the dioxolopyran ring system. The final step involves deprotection of the diol to yield the target compound.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "p-toluenesulfonic acid", "tetrahydrofuran", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "3,4-dihydroxybenzaldehyde" ], "Reaction": [ { "Step 1": "Protection of 2,2-dimethyl-1,3-propanediol with acetic anhydride and sodium bicarbonate to form the diacetate derivative." }, { "Step 2": "Cyclization of the diacetate derivative with 3,4-dihydroxybenzaldehyde in the presence of p-toluenesulfonic acid and tetrahydrofuran to form the dioxolopyran ring system." }, { "Step 3": "Deprotection of the diacetate derivative with sodium hydroxide to yield (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol." } ] }

CAS 编号

40031-36-5

产品名称

(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol

分子式

C8H14O5

分子量

190.19 g/mol

IUPAC 名称

(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol

InChI

InChI=1S/C8H14O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1

InChI 键

QLLJIUXYLBUIOG-JFRCYRBUSA-N

手性 SMILES

CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O)O)C

SMILES

CC1(OC2COC(C(C2O1)O)O)C

规范 SMILES

CC1(OC2COC(C(C2O1)O)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。